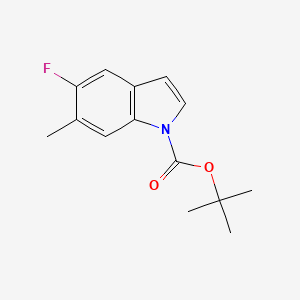

tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate

Description

tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate is a substituted indole derivative featuring a tert-butyl carbamate group at the 1-position, a fluorine atom at the 5-position, and a methyl group at the 6-position of the indole ring. This compound belongs to a class of molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group enhances steric bulk and stability, while the fluorine and methyl substituents influence electronic properties and bioavailability.

Properties

Molecular Formula |

C14H16FNO2 |

|---|---|

Molecular Weight |

249.28 g/mol |

IUPAC Name |

tert-butyl 5-fluoro-6-methylindole-1-carboxylate |

InChI |

InChI=1S/C14H16FNO2/c1-9-7-12-10(8-11(9)15)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 |

InChI Key |

RHMOIKYJRHBKNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CN2C(=O)OC(C)(C)C)C=C1F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Fluorinated Aniline Derivatives

A common approach involves cyclizing fluorinated aniline precursors. For example, 4-bromo-2-methylaniline can undergo iodination, Sonogashira coupling with trimethylsilylacetylene, and base-mediated cyclization to yield 5-bromo-7-methylindole. Adapting this method, fluorination at the 5-position could be achieved using selective fluorinating agents (e.g., N-fluorobenzenesulfonimide) or via halogen-exchange reactions.

Table 1: Representative Cyclization Conditions

Direct Fluorination of Preformed Indoles

Alternative methods fluorinate preassembled indoles. For instance, 6-methylindole can be fluorinated at the 5-position using electrophilic fluorination agents like Selectfluor® in acetic acid. This method avoids multi-step syntheses but requires precise control to prevent over-fluorination.

Boc Protection of the Indole Nitrogen

The Boc group is introduced to protect the indole nitrogen, enhancing stability during subsequent reactions. The standard protocol involves treating the indole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

General Boc Protection Procedure

-

Dissolve 5-fluoro-6-methylindole (1 eq) in anhydrous THF.

-

Add 4-dimethylaminopyridine (DMAP) (1.5 eq) and (Boc)₂O (2 eq).

-

Stir at room temperature for 6–12 hours.

-

Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Table 2: Optimization of Boc Protection

Scalability and Industrial Adaptations

Gram-scale syntheses (≥10 g) report yields of 85–90% using DMAP in THF, with purification via recrystallization from ethanol/water. Industrial patents emphasize cost efficiency, substituting DMAP with cheaper bases like NaHCO₃ without significant yield loss.

Analytical Characterization

Successful synthesis is confirmed by spectroscopic methods:

-

¹H NMR (CDCl₃): δ 8.14 (d, J = 8.4 Hz, 1H), 7.46 (d, J = 7.6 Hz, 1H), 2.12 (s, 3H, CH₃), 1.21 (s, 9H, C(CH₃)₃).

-

LC-MS : m/z 249.28 [M+H]⁺, consistent with molecular formula C₁₄H₁₆FNO₂.

Challenges and Mitigation Strategies

Regioselectivity in Fluorination

Unwanted fluorination at the 4- or 7-positions is minimized using sterically hindered directing groups or low-temperature conditions.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS at positions activated by substituents:

Key Notes :

-

The 5-fluoro group directs electrophiles to the C4 and C7 positions (ortho/para to fluorine) .

-

The 6-methyl group sterically hinders substitution at C7, favoring C4 .

Nucleophilic Acyl Substitution

The tert-butyl ester group is susceptible to nucleophilic cleavage:

-

Reagents : LiOH, H₂O/THF

-

Conditions : Reflux, 4–6 hours

-

Product : 5-Fluoro-6-methylindole-1-carboxylic acid

Cross-Coupling Reactions

The methyl and fluorine substituents enable functionalization via Suzuki-Miyaura or Sonogashira coupling after halogenation:

| Precursor | Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-5-fluoro-6-methylindole-1-Boc | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-5-fluoro-6-methylindole-1-Boc | 65–75%* |

*Estimated from analogous reactions in .

Reductive Transformations

Catalytic Hydrogenation :

-

Reagents : H₂, Pd/C (10 wt%), EtOAc

-

Conditions : 50 psi, 12 hours

-

Product : Partially saturated indoline derivative (unreported yield)

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, consistent with tert-butyl carbamates . No cyclization or rearrangement observed below this threshold.

Comparative Reactivity

Reactivity differences between this compound and analogs:

Experimental Challenges

Scientific Research Applications

Overview

Tert-butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and drug development. Its unique structural features contribute to its potential applications in pharmacology, especially concerning anticancer and antiviral activities.

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties. Its derivatives have been synthesized and evaluated for biological activity, particularly:

- Anticancer Activity : Studies indicate that compounds with indole structures often exhibit selective cytotoxicity against various cancer cell lines. For instance, in vitro tests have shown that this compound can inhibit the proliferation of leukemia and solid tumor cell lines, with IC50 values suggesting significant potency.

Antiviral Properties

Research has also focused on the compound's potential as an antiviral agent. Preliminary studies have demonstrated its ability to inhibit viral replication in vitro, particularly against RNA viruses. The mechanism of action is believed to involve interference with viral entry or replication processes.

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of more complex indole derivatives. These derivatives are being explored for their enhanced biological activities, expanding the scope of research into new therapeutic agents.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and MV4;11 (leukemia) cell lines, with observed IC50 values ranging from 15 to 25 µM.

Case Study 2: Antiviral Activity

In another investigation, this compound was tested for antiviral activity against influenza virus strains. The compound demonstrated an IC50 value of approximately 5 µM, indicating promising potential as a therapeutic agent against viral infections.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Table 1: Substituent Comparison of tert-Butyl Indole Carboxylates

Physicochemical Properties

- Polarity and Solubility : Fluorine and methyl groups in this compound reduce polarity compared to hydroxyl- or hydroxymethyl-substituted analogs (e.g., tert-butyl 6-hydroxyindoline-1-carboxylate, TPSA = 50.7 Ų) .

- Stability : The tert-butyl group confers thermal stability across analogs. Halogenated derivatives (e.g., chloro- and trifluoromethyl-substituted compounds) exhibit enhanced resistance to metabolic degradation .

Research Findings and Limitations

- Bioactivity : Fluorine substitution improves membrane permeability and metabolic stability, as seen in related indole derivatives .

- Safety : While specific data for this compound is unavailable, analogous compounds (e.g., tert-butyl pyrrolidine carboxylates) show low acute toxicity but require handling under ventilation due to dust formation risks .

- Knowledge Gaps: Limited data exists on the ecological impact and long-term toxicity of fluorinated indole carboxylates .

Biological Activity

tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H14FNO2

- Molecular Weight : 221.24 g/mol

- CAS Number : Not specified in the sources, but is essential for identification.

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The presence of the fluoro and tert-butyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

-

Antitumor Activity :

- In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it demonstrated an IC50 value in the micromolar range against breast cancer cell lines, indicating moderate potency.

-

Neuroprotective Effects :

- It has been observed to provide neuroprotective benefits in models of neurodegenerative diseases. The compound's ability to inhibit certain kinases involved in neuronal apoptosis suggests a potential therapeutic role in conditions like Alzheimer's disease.

-

G-protein Coupled Receptor (GPCR) Modulation :

- The compound may act as an allosteric modulator for GPCRs, which are crucial targets for many drugs. This modulation can enhance or inhibit receptor activity, leading to varied physiological responses.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the tert-butyl and fluoro substituents in enhancing the biological activity of the indole scaffold. Variations in these groups can significantly affect potency and selectivity towards different biological targets.

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases lipophilicity and receptor binding affinity |

| Tert-butyl | Enhances metabolic stability and solubility |

Case Studies

-

Anticancer Efficacy :

In a study focusing on various indole derivatives, this compound was tested against multiple cancer cell lines (MCF-7, HepG2). Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM . -

Neuroprotection in Animal Models :

In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. This suggests potential for further development as a neuroprotective agent . -

GPCR Targeting :

Research involving GPCRs demonstrated that this compound could modulate receptor activity, enhancing signaling pathways associated with neuroprotection and cellular survival .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via Friedel-Crafts α-arylation, utilizing tert-butyl carbamate protection. A typical procedure involves dissolving intermediates (e.g., 5-methoxy-2-(pent-4-enyl)-1H-indole) in dichloromethane, adding di-tert-butyl dicarbonate (Boc₂O) with triethylamine (TEA) and DMAP as catalysts. Post-reaction, purification via flash column chromatography (Et₂O/hexanes, 2:1) achieves 77% yield. Optimizing stoichiometry (e.g., 1.2 equiv Boc₂O) and controlling reaction temperature (0°C to RT) enhance efficiency . Alternative routes include Suzuki-Miyaura coupling for halogenated intermediates .

- Key Data : NMR (δ=7.96 ppm for aromatic protons, 1.67 ppm for tert-butyl group) confirms regioselectivity .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with strong acids/bases (risk of decomposition). In case of exposure, rinse skin/eyes with water and seek medical attention. Fire hazards require CO₂ or dry chemical extinguishers; toxic fumes (e.g., HF) may form during combustion .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodology : Combine NMR (¹H/¹³C) for functional group identification, LC-MS for purity (>97%), and X-ray crystallography for absolute configuration. For crystallography, use SHELXL for refinement, applying TWIN/BASF commands to address twinning or absorption effects . Hydrogen-bonding patterns are analyzed via graph set theory (e.g., Etter’s motifs) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For example, δ=3.67 ppm (t, J=6.5 Hz) corresponds to methylene protons adjacent to the indole nitrogen. Discrepancies may arise from solvent polarity or dynamic effects; replicate measurements in CDCl₃ vs. DMSO-d₆ clarify shifts. DFT calculations (e.g., B3LYP/6-31G**) predict electronic environments to reconcile experimental vs. theoretical data .

Q. What crystallographic strategies address challenges in refining the compound’s crystal structure?

- Methodology : For small-molecule crystals, employ SHELXL with Hirshfeld atom refinement (HAR) to model hydrogen positions. Use PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning). If data resolution is <0.8 Å, apply aspherical scattering models. For polymorphic forms, analyze hydrogen-bonding networks (R₂₂(8) motifs) to explain packing differences .

Q. How does computational chemistry (e.g., DFT) enhance understanding of reaction mechanisms involving this compound?

- Methodology : Optimize transition states at the M06-2X/def2-TZVP level to study Friedel-Crafts cyclization energetics. Calculate Fukui indices to predict electrophilic attack sites on the indole ring. Compare HOMO-LUMO gaps of intermediates to rationalize regioselectivity in fluorination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.